molecular formula C24H41NO3 B1242546 Palvanil CAS No. 69693-13-6

Palvanil

Cat. No.: B1242546
CAS No.: 69693-13-6
M. Wt: 391.6 g/mol
InChI Key: SGEUEXJZQFSBNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Palvanil can be synthesized through the reaction of vanillylamine with palmitoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Palvanil primarily undergoes reactions typical of amides and phenolic compounds. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a model compound to study TRPV1 channel activation and desensitization.

    Biology: Investigated for its effects on cellular calcium levels and ion channel modulation.

    Medicine: Explored as a potential therapeutic agent for pain management, particularly in conditions like irritable bowel syndrome (IBS) and neuropathic pain.

    Industry: Potential use in the development of non-pungent topical analgesics .

Mechanism of Action

Palvanil exerts its effects by activating the TRPV1 channel, which is involved in the sensation of pain and heat. Upon activation, TRPV1 channels allow the influx of calcium ions into the cell, leading to a series of intracellular events that result in desensitization and analgesia. This mechanism is similar to that of capsaicin, but this compound has a slower onset and longer duration of action, making it less pungent and more suitable for therapeutic use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Palvanil

This compound is unique in its slower kinetic activation of the TRPV1 channel compared to capsaicin, which results in stronger desensitizing effects and reduced pungency. This makes it a promising candidate for therapeutic applications where prolonged desensitization and reduced side effects are desired .

Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(27)25-20-21-17-18-22(26)23(19-21)28-2/h17-19,26H,3-16,20H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGEUEXJZQFSBNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433276
Record name Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69693-13-6
Record name Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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